molecular formula C14H25NO3 B1343774 Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 374795-47-8

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1343774
CAS No.: 374795-47-8
M. Wt: 255.35 g/mol
InChI Key: WTQROBXLJLQQCU-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound . It’s related to other compounds such as “tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” and "tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-5-13(6-9-15)4-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 284.4 . It’s typically stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its related compounds have been noted for their utility in synthetic chemistry. They offer scalable synthetic routes and are valuable for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems. This versatility makes them useful in synthesizing novel compounds (Meyers et al., 2009).

Spirocyclic Derivatives and Bioactivity

Spirocyclic derivatives, including the 1-oxa-9-azaspiro[5.5]undecane core, are integral to natural and synthetic products known for their significant biological activities. The unique structures and potential applications of these compounds have made them a focus of chemical synthesis, exploring different strategies for their construction (Sinibaldi & Canet, 2008). Moreover, certain spirocyclic derivatives of ciprofloxacin have been studied as antibacterial agents, showing distinct activity against specific bacterial strains, highlighting their potential in medical applications (Lukin et al., 2022).

Role in NMR Spectroscopy and Absolute Configuration Assignment

The compound has also been used in the field of spectroscopy. For instance, derivatives of this compound have been utilized in NMR spectroscopy to determine the absolute configuration of certain molecular structures. This application is crucial in the detailed analysis and understanding of complex organic molecules (Jakubowska et al., 2013).

Utility in Protective Group Chemistry

In protective group chemistry, derivatives of this compound have been employed for the introduction of Boc protecting groups to amines. These compounds offer advantages such as good yields, purity, and stability, making them a preferable choice over other reagents (Rao et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-6-14(7-9-15)5-4-10-17-11-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQROBXLJLQQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCOC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620720
Record name tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-47-8
Record name tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl diazenedicarboxylate (390 μL, 2.46 mmol) was added to a solution of 1,1-dimethylethyl 4-(hydroxymethyl)-4-(3-hydroxypropyl)-1-piperidinecarboxylate (Description 137, 560 mg, 2.05 mmol) and triphenylphosphine (646 mg, 2.46 mmol) in tetrahydrofuran (10 mL) and the mixture was stirred at room temperature for 24 hours. Further triphenylphosphine (646 mg, 2.46 mmol) and diethyl diazenedicarboxylate (390 μL, 2.46 mmol) were added and the mixture was stirred at room temperature for 24 hours. Methanol (5 mL) was added and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (75:25), to give the title compound (78 mg, 15%). m/z (ES+) 256 (M+1).
Name
Diethyl diazenedicarboxylate
Quantity
390 μL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-(hydroxymethyl)-4-(3-hydroxypropyl)-1-piperidinecarboxylate
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step Two
Name
diethyl diazenedicarboxylate
Quantity
390 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
15%

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